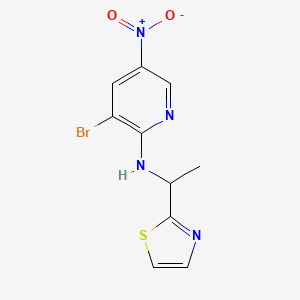
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, nitro, and thiazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 2-aminopyridine followed by nitration to introduce the nitro group. The thiazole moiety is then introduced through a condensation reaction with a thiazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the thiazole moiety.
5-Nitro-2-thiazolylamine: Contains the thiazole and nitro groups but lacks the pyridine ring.
3-Bromo-2-nitropyridine: Similar but lacks the thiazole and amino groups.
Uniqueness
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is unique due to the combination of the pyridine, thiazole, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrN4O2S |
|---|---|
Peso molecular |
329.18 g/mol |
Nombre IUPAC |
3-bromo-5-nitro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C10H9BrN4O2S/c1-6(10-12-2-3-18-10)14-9-8(11)4-7(5-13-9)15(16)17/h2-6H,1H3,(H,13,14) |
Clave InChI |
OHOKVBOXSOVAAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)
![7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14916507.png)
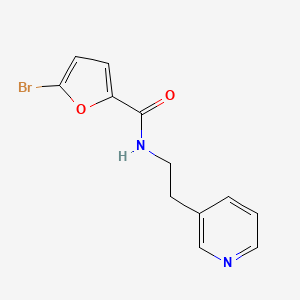

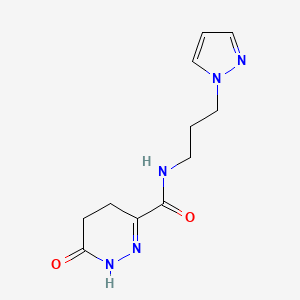
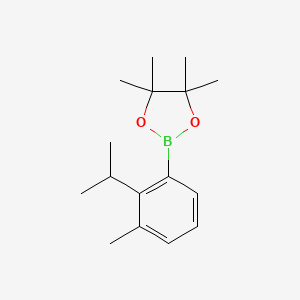

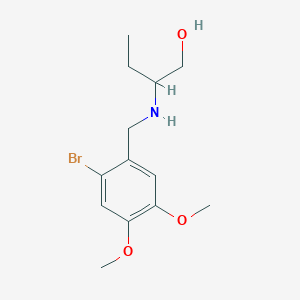
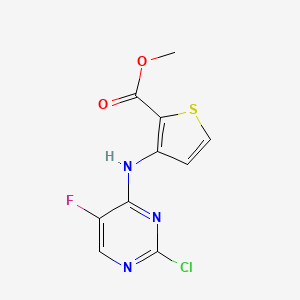
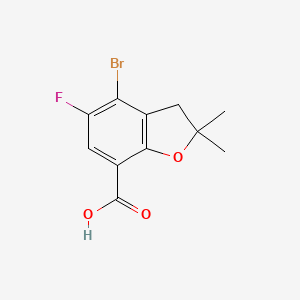
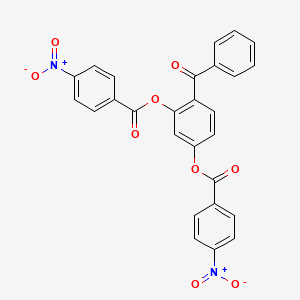
![2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
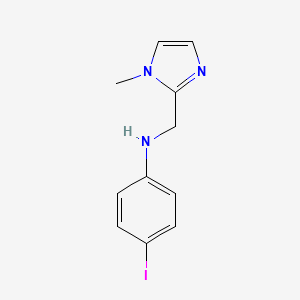
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
